9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Description
The compound 9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a purine derivative characterized by:
- A 9-methyl group on the purine core, influencing steric and electronic properties.
- A 6-position substituent comprising an octahydropyrrolo[3,4-c]pyrrole (a saturated bicyclic amine) linked to a 1-methylimidazole-5-carbonyl moiety.
Purine derivatives are widely studied for their biological activities, particularly as kinase inhibitors or nucleotide analogs. The saturated pyrrolopyrrole system may enhance binding to hydrophobic pockets in target proteins, while the imidazole carbonyl group could mediate interactions with catalytic residues .
Properties
IUPAC Name |
(3-methylimidazol-4-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-22-9-18-3-13(22)17(26)25-6-11-4-24(5-12(11)7-25)16-14-15(19-8-20-16)23(2)10-21-14/h3,8-12H,4-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLPDAYYRLJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations at the 9-Position
9-Phenyl-9H-purin-6-amines
- Structure : Features a phenyl group at the 9-position instead of methyl.
- Synthesis: Prepared via reactions of 5-amino-1-phenyl-1H-imidazole-4-carbonitrile with triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O), followed by ammonia treatment .
- Key Differences :
- The phenyl group increases aromaticity and may reduce solubility compared to the methyl analog.
- Electronic effects from the phenyl ring could alter reactivity at the 6-position.
9-Ethyl-6-{5-[(3-Methylphenyl)methanesulfonyl]-Octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-Purine (BI99759)
- Structure : Substitutes the 9-methyl with ethyl and replaces the imidazole carbonyl with a methanesulfonyl group .
- Key Differences: Ethyl vs. Sulfonyl vs. Carbonyl: The sulfonyl group is a stronger electron-withdrawing moiety, which may reduce hydrogen-bond acceptor capacity compared to the carbonyl group.
Variations at the 6-Position
Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylates
- Structure : Contains an unsaturated pyrrolopyridine ring instead of the saturated pyrrolopyrrole in the target compound .
- Key Differences :
- Saturation : The octahydropyrrolopyrrole in the target compound allows greater conformational flexibility, which could improve binding to dynamic protein domains.
- Electron Density : Unsaturated systems (e.g., pyrrolopyridine) exhibit higher π-electron density, influencing charge-transfer interactions.
Functional Group Modifications
1-Methylimidazole-5-Carbonyl vs. Methanesulfonyl
- Target Compound: The imidazole carbonyl group provides both hydrogen-bond acceptor (carbonyl) and donor (imidazole N–H) capabilities.
Implications for Drug Design
- 9-Methyl Group : Offers a balance between solubility and metabolic stability compared to bulkier substituents (e.g., phenyl) .
- Octahydropyrrolopyrrole : Enhances adaptability to protein binding pockets, critical for kinase inhibitors .
- Imidazole Carbonyl : Facilitates interactions with catalytic lysine or aspartate residues in enzymes, a feature absent in sulfonyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
